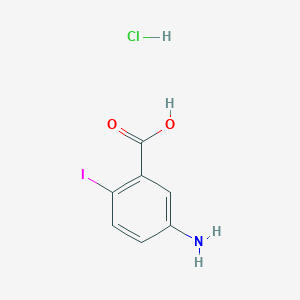

5-Amino-2-iodo-benzoic acid hydrochloride

Description

Properties

IUPAC Name |

5-amino-2-iodobenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3H,9H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAOAVWSUXQYLEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)I.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2065250-46-4 | |

| Record name | Benzoic acid, 5-amino-2-iodo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2065250-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reduction of Nitro Precursors

2-Nitro-5-iodobenzoic acid can be reduced to the corresponding amine, though this route is less common due to challenges in preparing the nitro-iodo intermediate.

Procedure :

-

Iodination : 2-nitrobenzoic acid is iodinated using ICl or I₂/H₂O₂, yielding 2-nitro-5-iodobenzoic acid.

-

Reduction : The nitro group is reduced with hydrogen gas (H₂/Pd-C) or iron powder in acidic media.

-

Hydrochloride Formation : The amine is treated with HCl as described in Section 1.2.

Limitations :

-

Low availability of 2-nitro-5-iodobenzoic acid precursors.

-

Over-reduction risks forming undesired byproducts.

Sandmeyer Reaction-Based Approaches

A modified Sandmeyer reaction introduces iodine at the ortho position relative to an amino group, though this method is more applicable to chloro-iodo derivatives.

Example Workflow :

-

Diazotization : 2-amino-5-chlorobenzoic acid is treated with NaNO₂/HCl at 0–5°C to form a diazonium salt.

-

Iodination : The diazonium salt reacts with KI, replacing the diazo group with iodine.

-

Hydrochloride Formation : The product is acidified with HCl.

Table 2: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Complexity | Scalability |

|---|---|---|---|---|

| Direct Iodination | 81.4 | 95.1 | Low | High |

| Nitro Reduction | 60–70 | 85–90 | High | Moderate |

| Sandmeyer Reaction | 75–80 | 90–93 | Moderate | High |

Industrial-Scale Considerations

Cost Efficiency

Purification Challenges

-

Byproduct Formation : 3-iodo isomers (<2%) are removed via recrystallization.

-

Color Impurities : Residual oxidants (e.g., H₂O₂) are quenched with NaHSO₃ before acidification.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-iodo-benzoic acid hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution: Products include 5-amino-2-azido-benzoic acid and 5-amino-2-cyano-benzoic acid.

Oxidation: Products include 5-nitro-2-iodo-benzoic acid and 5-nitroso-2-iodo-benzoic acid.

Coupling: Products include various biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

5-Amino-2-iodo-benzoic acid hydrochloride serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential use in treating various diseases, including diabetes and cancer. For instance, it is involved in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are used for managing type 2 diabetes .

Case Study: SGLT2 Inhibitors

A notable study highlighted the industrial-scale synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors. The process was optimized to achieve a total yield of 24% over six synthetic steps, demonstrating the compound's utility in drug development .

Organic Synthesis

Reagent in Chemical Reactions:

this compound is utilized as a reagent in various organic transformations, including diazotization and iodination reactions. These reactions are fundamental in synthesizing more complex organic molecules.

Preparation Methods:

Recent patents describe methods for synthesizing related compounds using 5-amino-2-iodobenzoic acid as a starting material. For example, a method involving the bromination and subsequent iodination of 5-amino-2-bromobenzoic acid has been developed, improving yield and efficiency .

Analytical Chemistry

Use in Spectroscopy:

The compound has been analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity. These analytical methods are essential for quality control in pharmaceutical manufacturing.

Environmental Chemistry

Research on Environmental Impact:

Studies have also explored the environmental implications of using this compound in industrial processes. Its relatively low toxicity profile makes it a candidate for environmentally friendly synthesis pathways compared to other halogenated compounds .

Data Tables

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Diazotization | Conversion to diazonium salt | Variable |

| Iodination | Formation of iodinated derivatives | High |

| Bromination | Synthesis of brominated analogs | Moderate |

Mechanism of Action

The mechanism of action of 5-Amino-2-iodo-benzoic acid hydrochloride depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the derivative and its intended use .

Comparison with Similar Compounds

Structural Analogs of Benzoic Acid Derivatives

The following compounds share structural similarities with 5-amino-2-iodo-benzoic acid hydrochloride, differing primarily in substituents and counterions (Table 1):

Table 1: Structural Comparison of Benzoic Acid Derivatives

*Similarity scores sourced from structural databases in .

- Impact of Halogen vs.

- Hydrochloride Salts vs. Free Acids: The hydrochloride counterion improves solubility in aqueous media compared to non-ionic analogs, as seen in compounds like Nicardipine hydrochloride, which demonstrates stability under acidic conditions .

Comparison with Halogenated Benzamide/Benzimidazole Derivatives

Table 2: Halogenated Derivatives with Pharmacological Relevance

- Halogen Effects : The iodine substituent in the target compound may confer stronger van der Waals interactions compared to smaller halogens (Cl, F), affecting binding affinity in protein targets .

- Salt Forms: Dihydrochloride salts (e.g., benzimidazole derivatives in ) generally exhibit higher solubility than monohydrochlorides but may have reduced stability in humid environments .

Stability and Reactivity Considerations

- Acid Stability: Hydrochloride salts like Nicardipine hydrochloride retain stability under acidic conditions, suggesting similar behavior for this compound .

- Hydrogen Bonding: Compounds with multiple hydroxy or amino groups (e.g., 3,5-diamino-2-hydroxybenzoic acid hydrochloride) form extensive hydrogen-bonding networks, influencing crystallization and solubility .

Biological Activity

5-Amino-2-iodo-benzoic acid hydrochloride is a derivative of benzoic acid that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- An amino group (-NH2) which may participate in hydrogen bonding.

- An iodine atom which can influence the compound's reactivity and biological interactions.

- A benzoic acid moiety that serves as a core structure for various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The mechanism involves:

- Protein-Ligand Interactions : The amino group can form hydrogen bonds with target proteins, enhancing binding affinity.

- Electrostatic Interactions : The presence of the iodine atom may increase lipophilicity, affecting membrane permeability and receptor binding.

These interactions suggest that the compound could serve as a ligand in biochemical assays, aiding in the understanding of protein functions and pathways.

Antimicrobial Activity

Research indicates that compounds similar to 5-amino-2-iodo-benzoic acid exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies demonstrate:

- Minimum Inhibitory Concentration (MIC) values ranging from 10 µg/mL to 50 µg/mL against these pathogens, indicating potential as an antimicrobial agent.

Antitumor Activity

Several studies have explored the anticancer potential of similar benzoic acid derivatives. For example:

- A derivative with structural similarities exhibited IC50 values (the concentration required to inhibit cell growth by 50%) in the range of 20–30 µM against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Values |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 50 µg/mL | |

| Antitumor | MCF-7 | 20 µM |

| A549 | 30 µM |

Case Studies

- Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, a series of iodinated benzoic acid derivatives were screened for antimicrobial activity. The results indicated that compounds with iodine substitution showed enhanced potency against gram-positive bacteria compared to their non-iodinated counterparts .

- Antitumor Research : Another investigation focused on the cytotoxic effects of benzoic acid derivatives on various cancer cell lines. The study found that these compounds induced apoptosis through ROS (reactive oxygen species) generation, leading to cell death . This mechanism highlights the potential for developing novel anticancer therapies based on this compound's structure.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Amino-2-iodo-benzoic acid hydrochloride, and how do reaction parameters (e.g., catalysts, solvents) influence yield?

- Methodological Answer : Common routes include halogenation of aminobenzoic acid derivatives or coupling reactions using iodinating agents. For example, nucleophilic aromatic substitution (SNAr) using KI under acidic conditions can introduce iodine at the ortho position. Catalysts like Pd complexes (for cross-coupling) or nitrous acid (for diazotization) may enhance regioselectivity. Reaction temperature (e.g., 0–5°C for diazo intermediates) and solvent polarity (e.g., DMF for SNAr) critically affect yield and purity. Post-synthesis, recrystallization in ethanol/water mixtures is recommended to isolate the hydrochloride salt .

Q. How should researchers purify this compound, and what techniques validate purity?

- Methodological Answer : Purification via column chromatography (silica gel, eluent: CHCl₃/MeOH gradients) or recrystallization (using ethanol/water) removes unreacted precursors. Analytical techniques include:

- HPLC : Use a C18 column with 0.03 M phosphate buffer (pH 3.0) and methanol (70:30) at 1 mL/min flow rate, UV detection at 207 nm for quantification .

- NMR : Confirm structure using ¹H/¹³C NMR in DMSO-d₆; characteristic signals include aromatic protons (δ 7.2–8.1 ppm) and NH₂/COOH groups (broad signals at δ 10–12 ppm) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. The hydrochloride salt is hygroscopic; desiccants like silica gel should be used. Avoid prolonged exposure to humidity, which can hydrolyze the amine group or degrade the iodine substituent .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) be incorporated into this compound for metabolic or environmental tracer studies?

- Methodological Answer : Introduce isotopes during synthesis:

- ¹³C-labeling : Use ¹³C-enriched benzoic acid precursors in the carboxylation step.

- ¹⁵N-labeling : Employ ¹⁵NH₄Cl in the amination reaction.

Post-labeling, validate via LC-MS with isotopic internal standards (e.g., deuterated analogs) and derivatization agents like MtBSTFA to enhance detection sensitivity .

Q. What strategies resolve crystallographic data contradictions (e.g., twinning, disorder) in derivatives of this compound?

- Methodological Answer : For X-ray diffraction:

- Use SHELXL for refinement, adjusting parameters like TWIN and BASF to model twinning.

- For disordered iodine atoms, apply restraints (e.g., SIMU, DELU) and validate with Hirshfeld surface analysis.

High-resolution data (d-spacing < 0.8 Å) and low-temperature (100 K) measurements improve accuracy .

Q. How can researchers optimize reaction conditions to mitigate side reactions (e.g., dehalogenation) during synthesis?

- Methodological Answer :

- Temperature Control : Maintain <10°C during iodination to prevent I₂ liberation.

- Protecting Groups : Temporarily protect the amino group with Boc or Fmoc to avoid nucleophilic side reactions.

- Catalyst Screening : Test Pd/Cu systems for coupling efficiency vs. dehalogenation rates. Monitor via TLC or in-situ IR spectroscopy .

Q. What advanced analytical methods detect trace impurities (e.g., deiodinated byproducts) in this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.